5-(dimethylsulfamoyl)-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide
Description
5-(Dimethylsulfamoyl)-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide is a furan-carboxamide derivative characterized by a dimethylsulfamoyl group at the 5-position of the furan ring and a para-isopropylphenyl substituent on the carboxamide nitrogen. Its synthesis likely involves coupling a 5-sulfamoylfuran-2-carboxylic acid derivative with 4-isopropylaniline under standard amidation conditions .
Properties
IUPAC Name |
5-(dimethylsulfamoyl)-N-(4-propan-2-ylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-11(2)12-5-7-13(8-6-12)17-16(19)14-9-10-15(22-14)23(20,21)18(3)4/h5-11H,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXYJWFDTRSXIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethylsulfamoyl)-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization One common approach involves the reaction of furan-2-carboxylic acid with dimethylsulfamoyl chloride in the presence of a base such as triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(dimethylsulfamoyl)-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to the corresponding amine.
Substitution: The dimethylsulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-(dimethylsulfamoyl)-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(dimethylsulfamoyl)-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s furan ring and dimethylsulfamoyl group play crucial roles in its binding affinity and specificity. Additionally, its propan-2-yl-substituted phenyl group may enhance its lipophilicity, facilitating its interaction with hydrophobic regions of target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related furan-carboxamide derivatives and their key distinctions:
Structural and Functional Analysis
- Electron-Withdrawing vs. Electron-Donating Groups: The dimethylsulfamoyl group in the target compound (electron-withdrawing) contrasts with the diethylamino group in (electron-donating), which may affect charge distribution and hydrogen-bonding capacity .
Physicochemical Properties
- Lipophilicity : The isopropyl group in the target compound likely increases logP compared to the sulfamoylphenyl analog (), enhancing membrane permeability but possibly reducing aqueous solubility .
- Solubility : The sulfamoyl group in the target compound may improve solubility in polar solvents relative to the bromofuran-oxadiazole derivative () .
Biological Activity
5-(Dimethylsulfamoyl)-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₂₃N₃O₃S
- Molecular Weight : 365.46 g/mol
- IUPAC Name : 5-(dimethylsulfamoyl)-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been shown to exhibit inhibitory effects on certain enzymes and receptors, which are critical in various metabolic pathways.
- Enzyme Inhibition : The compound has been reported to inhibit proteases, which play a vital role in viral replication and cellular signaling pathways. For instance, studies indicate that similar furan derivatives can act as inhibitors of the SARS-CoV-2 main protease (Mpro), suggesting a potential application in antiviral therapy .
- Anti-inflammatory Properties : Preliminary studies suggest that compounds with similar sulfamoyl groups exhibit anti-inflammatory effects by modulating cytokine production and reducing oxidative stress .
Table 1: Biological Activity Summary
Case Studies
- SARS-CoV-2 Inhibition : A study investigated the compound's structural analogs for their ability to inhibit the main protease of SARS-CoV-2. The results indicated that modifications to the furan ring significantly enhanced inhibitory potency, with some derivatives showing IC₅₀ values as low as 1.55 μM, highlighting the importance of structural optimization in drug design .
- Inflammation Models : In vitro studies using macrophage cell lines demonstrated that compounds with a similar sulfamoyl moiety effectively reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting their potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
